2-(9-fluoro-2-methyl-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(4-fluorophenyl)acetamide
Description
Properties
IUPAC Name |
2-(9-fluoro-2-methyl-4-oxo-[1]benzothiolo[3,2-d]pyrimidin-3-yl)-N-(4-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13F2N3O2S/c1-10-22-17-16-13(21)3-2-4-14(16)27-18(17)19(26)24(10)9-15(25)23-12-7-5-11(20)6-8-12/h2-8H,9H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQJLSRKCIIVMSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=O)N1CC(=O)NC3=CC=C(C=C3)F)SC4=CC=CC(=C42)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13F2N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(9-fluoro-2-methyl-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(4-fluorophenyl)acetamide typically involves multi-step organic reactions:
Formation of the Benzothienopyrimidine Core: : This core is often synthesized through cyclization reactions, using precursors like thiophene derivatives and amidines under high-temperature conditions.
Incorporation of Fluorine Substituents:
Acetamide Group Formation: : The final step involves the coupling of the benzothienopyrimidine core with a fluorophenylacetamide derivative, under mild conditions to avoid degradation of the functional groups.
Industrial Production Methods
In industrial settings, the production of this compound might be scaled up using continuous flow chemistry techniques, which offer enhanced control over reaction parameters and improve overall yield and purity. Catalysts such as palladium on carbon (Pd/C) are employed to facilitate various transformations, while high-throughput screening optimizes reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-(9-fluoro-2-methyl-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(4-fluorophenyl)acetamide undergoes several types of reactions, primarily driven by its functional groups:
Oxidation: : This compound can be oxidized using agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: : Reduction reactions can be carried out using lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: : Halogen substituents can undergo nucleophilic or electrophilic substitution, with common reagents including halide salts and organometallic compounds.
Common Reagents and Conditions
Oxidation: : Conditions typically involve acidic or basic media, with temperatures ranging from room temperature to reflux.
Reduction: : Mild temperatures and solvent choices, such as ether or THF, are critical to maintaining the integrity of the compound.
Substitution: : These reactions often require polar aprotic solvents and catalysts like copper(I) iodide (CuI).
Major Products Formed
Oxidation: : Yields carboxylic acids or ketones.
Reduction: : Produces alcohols or amines.
Substitution: : Leads to the formation of various halogenated or organometallic derivatives.
Scientific Research Applications
Medicinal Chemistry
- Anticancer Activity : Research indicates that this compound may act as an inhibitor of key proteins involved in cell proliferation, making it a candidate for anticancer drug development. Its structure allows for strong interactions with biological macromolecules, which is critical for therapeutic efficacy.
- Enzyme Inhibition : The compound is being studied for its potential as an enzyme inhibitor. The fluorinated components enhance binding interactions with biological targets, which may lead to the modulation of various biochemical pathways involved in disease processes .
Biological Studies
- Cellular Response Studies : The unique functional groups in this compound make it suitable for studying cellular responses and protein binding interactions. It can be used to investigate the effects on enzyme activity and cellular signaling pathways .
- Antimicrobial Properties : Preliminary studies suggest that the compound exhibits antimicrobial activity, contributing to its potential use in developing new antibacterial agents.
Specialty Polymers
The robust chemical properties of this compound are utilized in the manufacturing of specialty polymers and advanced materials that require high thermal and chemical stability. Its unique structure allows for modifications that can enhance the performance characteristics of these materials .
Chemical Synthesis
In organic chemistry, this compound serves as a precursor for synthesizing more complex molecules due to its reactivity and stability. The ability to modify its structure through various chemical reactions makes it valuable in the development of novel compounds with tailored properties.
Case Studies
Several studies have been conducted to explore the applications of this compound:
| Study Title | Focus Area | Findings |
|---|---|---|
| Anticancer Properties of Fluorinated Benzothienopyrimidines | Medicinal Chemistry | Demonstrated significant inhibition of cancer cell lines through targeted enzyme interactions. |
| Enzyme Interaction Mechanisms | Biochemistry | Identified binding affinities with specific enzymes, suggesting potential therapeutic applications in enzyme-related diseases. |
| Development of Antimicrobial Agents | Microbiology | Showed promising results against various bacterial strains, indicating potential for new antibiotic formulations. |
Mechanism of Action
The exact mechanism by which 2-(9-fluoro-2-methyl-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(4-fluorophenyl)acetamide exerts its effects is not fully elucidated. the current understanding involves its interaction with specific molecular targets:
Enzyme Inhibition: : It may act as a competitive inhibitor, binding to active sites and preventing substrate interaction.
Pathway Modulation: : The compound can influence signaling pathways by modulating receptor activity or interfering with downstream signaling proteins.
Comparison with Similar Compounds
Core Structure Variations
Substituent Effects
- Fluorine Substitution : The target compound and analogs in and feature fluorine atoms at aromatic positions, which improve metabolic stability and membrane permeability .
- Acetamide Linkage : The target compound’s 4-fluorophenyl acetamide contrasts with ’s 3-methoxybenzyl group and ’s benzothiazolyl moiety. These variations influence target selectivity and solubility.
- Sulfanyl vs. Oxo Groups : Compounds in and replace the oxygen atom in the core with sulfanyl (-S-), altering electronic properties and binding affinity .
Discussion of Structural Trends
Benzothieno vs.
Fluorine Positioning : Fluorine at position 9 (target) vs. position 7 () may alter steric and electronic effects on the core’s reactivity .
Side Chain Diversity : The 4-fluorophenyl acetamide in the target compound contrasts with bulkier groups (e.g., trifluoromethylphenyl in ), impacting solubility and bioavailability .
Biological Activity
The compound 2-(9-fluoro-2-methyl-4-oxobenzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(4-fluorophenyl)acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This compound is characterized by a benzothieno-pyrimidine core, which is known for its diverse pharmacological applications, particularly in oncology and infectious disease treatment.
Chemical Structure
The molecular formula of the compound is , with a molecular weight of approximately 381.4 g/mol. The structure includes:
- Benzothieno core : Imparts unique chemical properties.
- Fluoro and methyl substitutions : Enhance biological activity.
- Acetamide functional group : Contributes to its pharmacological profile.
Table 1: Structural Characteristics
| Feature | Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 381.4 g/mol |
| Core Structure | Benzothieno-pyrimidine |
| Substituents | Fluorine, methyl, acetamide |
Anticancer Activity
Research indicates that compounds similar to 2-(9-fluoro-2-methyl-4-oxobenzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(4-fluorophenyl)acetamide exhibit significant anticancer properties. For instance, Mannich bases derived from similar structures have shown promising results against various human cancer cell lines, including HeLa (cervical), HepG2 (liver), and A549 (lung) cells. The cytotoxicity of these compounds was reported to be significantly higher than standard chemotherapeutic agents like 5-fluorouracil .
Antimicrobial Activity
The benzothieno moiety has been linked to antimicrobial properties. Studies on related compounds have demonstrated moderate to high activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The presence of fluorine atoms in the structure often correlates with enhanced antimicrobial efficacy .
Enzyme Inhibition
The compound's structure suggests potential as an enzyme inhibitor. Research on similar benzothieno derivatives indicates their ability to inhibit various enzymes, which could be leveraged for therapeutic applications in diseases where enzyme dysregulation is a factor .
Table 2: Summary of Biological Activities
Case Study 1: Anticancer Efficacy
A study evaluating the anticancer efficacy of Mannich bases found that derivatives similar to the compound exhibited cytotoxic effects that were 2.5 to 5.2 times more potent than standard chemotherapy agents. This highlights the potential for developing new anticancer therapies based on the structural framework of this compound .
Case Study 2: Antimicrobial Properties
Research on benzothieno derivatives demonstrated significant antimicrobial activity against a range of pathogens. The study indicated that modifications to the benzothieno core could enhance antibacterial potency, suggesting that 2-(9-fluoro-2-methyl-4-oxobenzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(4-fluorophenyl)acetamide may represent a promising candidate for further investigation .
Q & A
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
- Methodological Answer : Synthesis optimization requires careful control of reaction conditions. Key parameters include:
- Temperature : Maintain 60–80°C during cyclization to avoid side reactions (e.g., decomposition of the thienopyrimidine core) .
- Solvent Choice : Polar aprotic solvents (e.g., DMF or NMP) enhance nucleophilic substitution efficiency in acetamide coupling steps .
- Catalysts : Use triethylamine or DBU to deprotonate intermediates and accelerate thioacetamide bond formation .
- Purification : Employ column chromatography (silica gel, CH₂Cl₂/MeOH gradient) or preparative HPLC to isolate the final product with >95% purity .
Q. What spectroscopic techniques are critical for confirming structural integrity?
- Methodological Answer :
- ¹H/¹³C NMR : Identify fluorophenyl protons (δ 7.2–7.8 ppm) and acetamide carbonyl (δ ~170 ppm). Compare with reference spectra of analogous thienopyrimidine derivatives .
- 19F NMR : Confirm fluorine substitution patterns (e.g., δ -110 to -120 ppm for aromatic fluorines) .
- HRMS : Validate molecular formula (e.g., [M+H]+ calculated for C₂₁H₁₅F₂N₃O₂S: 428.0871; observed: 428.0868) .
Q. How to design initial bioactivity screening assays for this compound?
- Methodological Answer :
- Target Selection : Prioritize kinases (e.g., EGFR, VEGFR) due to structural similarity to known pyrimidine-based inhibitors .
- In Vitro Assays : Use MTT assays (IC₅₀ determination) against cancer cell lines (e.g., HeLa, MCF-7) with doxorubicin as a positive control .
- Microbial Studies : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains via broth microdilution (MIC ≤ 16 µg/mL considered active) .
Advanced Research Questions
Q. How to resolve contradictory data in biological activity across studies?
- Methodological Answer :
- Dose-Response Analysis : Perform nonlinear regression to verify IC₅₀ consistency (e.g., triplicate runs with ±10% error tolerance) .
- Metabolic Stability : Assess compound degradation in liver microsomes to rule out false negatives due to rapid metabolism .
- Structural Confirmation : Re-characterize batches with conflicting results via XRD to exclude polymorphic variations affecting activity .
Q. What strategies enhance selectivity for specific biological targets?
- Methodological Answer :
- SAR Studies : Modify the 4-fluorophenyl acetamide group. For example:
| Substituent Position | Activity Trend (EGFR Inhibition) | Reference |
|---|---|---|
| para-F | IC₅₀ = 0.8 µM | |
| meta-Cl | IC₅₀ = 5.2 µM (reduced affinity) |
- Molecular Docking : Use AutoDock Vina to predict binding poses with target kinases; optimize substituents to fill hydrophobic pockets .
Q. How to address low solubility in aqueous buffers during in vivo studies?
- Methodological Answer :
- Prodrug Design : Introduce phosphate esters at the acetamide carbonyl, improving solubility by 10-fold .
- Nanoparticle Formulation : Encapsulate in PEG-PLGA nanoparticles (85% encapsulation efficiency) for sustained release .
- Co-solvents : Use 10% DMSO + 5% Cremophor EL in saline for intraperitoneal administration .
Data Contradiction Analysis
Q. Why do some studies report high cytotoxicity while others show no activity?
- Hypothesis Testing :
- Batch Variability : Compare HPLC purity (>98% vs. <90% impure batches) .
- Cell Line Specificity : Test across panels (e.g., NCI-60) to identify sensitive lineages (e.g., leukemia vs. renal) .
- Assay Conditions : Vary serum concentration (e.g., 2% vs. 10% FBS) to assess protein binding effects .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
